molecular formula C26H29ClN4O4S2 B2966296 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215327-23-3

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2966296
CAS No.: 1215327-23-3
M. Wt: 561.11
InChI Key: JXTRYYINTZHVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride features a tetrahydrothieno[2,3-c]pyridine core with distinct substituents:

  • Position 2: A 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido group, introducing a sulfonamide-linked dihydroquinoline moiety.
  • Position 6: An ethyl group.
  • Salt form: Hydrochloride, enhancing aqueous solubility .

Properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S2.ClH/c1-2-29-15-13-20-22(16-29)35-26(23(20)24(27)31)28-25(32)18-9-11-19(12-10-18)36(33,34)30-14-5-7-17-6-3-4-8-21(17)30;/h3-4,6,8-12H,2,5,7,13-16H2,1H3,(H2,27,31)(H,28,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTRYYINTZHVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that exhibits notable biological activities. Its unique structure incorporates multiple functional groups that contribute to its pharmacological potential. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H28N4O5SC_{22}H_{28}N_4O_5S with a molecular weight of approximately 448.55 g/mol. The compound features a sulfonamide group, a benzamide backbone, and a tetrahydrothieno[2,3-c]pyridine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido) exhibit significant antimicrobial properties. For instance:

  • Quinoline derivatives , including those with sulfonamide functionalities, have shown potent activity against various bacterial strains such as Klebsiella pneumoniae and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 μg/mL .
  • A study highlighted that derivatives containing the quinoline structure demonstrated enhanced antifungal activity against Fusarium oxysporum species .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • In vitro studies have shown that related compounds exhibit cytotoxic effects against several cancer cell lines. For example, one derivative was found to have an IC50 value of 6.2 μM against the HCT-116 colon carcinoma cell line .
  • Another study reported that compounds derived from similar structures displayed significant activity against breast cancer cell lines with IC50 values ranging from 27.3 μM to 43.4 μM .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Interference with DNA Synthesis : Quinoline derivatives are known to intercalate DNA and inhibit topoisomerases, which are essential for DNA replication.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest at specific checkpoints.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of sulfonamide-containing compounds demonstrated that the tested derivatives significantly inhibited the growth of pathogenic bacteria. The study utilized a series of assays to determine MIC values across different bacterial strains.

CompoundBacterial StrainMIC (μg/mL)
Compound AKlebsiella pneumoniae6.25
Compound BE. coli12.5
Compound CFusarium oxysporum32

Case Study 2: Anticancer Activity

A comprehensive screening of various synthesized derivatives revealed promising anticancer properties against multiple cancer cell lines.

CompoundCancer Cell LineIC50 (μM)
Compound DHCT-116 (Colon)6.2
Compound ET47D (Breast)27.3
Compound FMCF-7 (Breast)43.4

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key structural analogs:

Compound Name Substituent (Position 2) Substituent (Position 6) Molecular Weight (g/mol) Key Features
Target Compound 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)benzamido Ethyl ~500 (estimated) Unique sulfonamide-dihydroquinoline group; hydrochloride salt for solubility
Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 4-Phenoxybenzamido Isopropyl ~450-500 (estimated) Phenoxy group may enhance lipophilicity; isopropyl increases steric bulk
2-(2,4-Dichlorobenzamido)-6-isopropyl-... hydrochloride 2,4-Dichlorobenzamido Isopropyl 448.8 Chlorine atoms improve target binding but reduce solubility
Ethyl 6-benzyl-2-(2,4-dimethoxybenzamido)-... hydrochloride 2,4-Dimethoxybenzamido Benzyl 517.0 Methoxy groups enhance membrane permeability; benzyl adds steric hindrance

Bioactivity and Pharmacological Potential

  • TNF-α Inhibition: Analogs in this class exhibit TNF-α inhibitory activity .
  • Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogs, aiding in bioavailability .
  • Metabolic Stability : The ethyl group at position 6 offers a balance between steric bulk and metabolic stability, contrasting with bulkier isopropyl or benzyl groups in analogs .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters such as temperature, solvent polarity, and catalyst loading. Fractional factorial experimental designs (e.g., split-split plots with randomized blocks) can identify critical variables . Purification via column chromatography or recrystallization, guided by safety protocols for handling sulfonamide intermediates , should be employed. Analytical techniques like HPLC (≥98% purity thresholds, as in ) and TLC monitoring ensure quality control.

Q. What analytical techniques are recommended for characterizing the compound’s structure and purity?

Methodological Answer: Use a combination of spectroscopic methods:

  • NMR (1H/13C) for functional group identification and stereochemistry (e.g., tetrahydrothieno-pyridine motifs in ).
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., PubChem-derived data in ).
  • X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated in quinolizine derivatives ().
  • HPLC with UV detection for purity assessment, referencing protocols in .

Q. What are the key considerations for ensuring solubility and stability in formulation studies?

Methodological Answer: Conduct solubility screens using biorelevant media (e.g., simulated gastric fluid) and excipients like cyclodextrins or surfactants. Stability studies under varying pH and temperature conditions (e.g., 25°C–40°C) should follow ICH guidelines. Particle size reduction via micronization (referencing antioxidant activity assays in ) can enhance bioavailability. Safety data () must inform handling protocols for hygroscopic or light-sensitive intermediates.

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s pharmacokinetic (PK) properties?

Methodological Answer: Employ a tiered approach:

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) and Caco-2 cell permeability studies.
  • In vivo models : Rodent PK studies with LC-MS/MS quantification (e.g., protocols in ).
  • Compartmental modeling : Use software like Phoenix WinNonlin to estimate clearance and volume of distribution. Environmental fate studies () can parallel ecological PK assessments.

Q. What strategies can resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., phenotypic screening).
  • Meta-analysis : Aggregate data from multiple studies (e.g., phenolic compound analyses in ) to identify confounding variables (e.g., assay pH, cell line variability).
  • Statistical rigor : Apply ANOVA or mixed-effects models (as in ’s split-split plot design) to isolate experimental noise.

Q. How can researchers assess the environmental impact and degradation pathways of this compound?

Methodological Answer: Follow methodologies from long-term environmental studies ():

  • Abiotic degradation : Hydrolysis/photolysis studies under controlled UV light and pH conditions.
  • Biotic transformation : Use soil/water microcosms to evaluate microbial metabolism.
  • Ecotoxicity assays : Test effects on model organisms (e.g., Daphnia magna) at varying concentrations. LC-MS or GC-MS tracks metabolite formation (e.g., sulfone derivatives in ).

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values.
  • Meta-regression : Adjust for batch effects in multi-laboratory studies (’s antioxidant activity framework).

Q. How should structural modifications be prioritized to enhance target selectivity?

Methodological Answer:

  • Molecular docking : Simulate interactions with off-target receptors (e.g., using PyMOL or AutoDock).
  • SAR studies : Synthesize analogs with variations in the sulfonylbenzamido group () or tetrahydrothieno-pyridine core.
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.